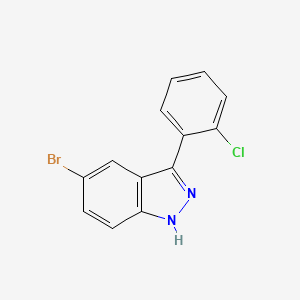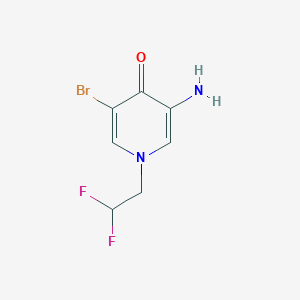
3-Amino-5-bromo-1-(2,2-difluoroethyl)-1,4-dihydropyridin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-5-bromo-1-(2,2-difluoroethyl)-1,4-dihydropyridin-4-one is a synthetic organic compound that belongs to the class of dihydropyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-bromo-1-(2,2-difluoroethyl)-1,4-dihydropyridin-4-one typically involves multi-step organic reactions. A common synthetic route might include:
Bromination: Introduction of the bromine atom at the 5-position of the pyridine ring.
Amination: Introduction of the amino group at the 3-position.
Addition of Difluoroethyl Group: Incorporation of the 2,2-difluoroethyl group at the 1-position.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to achieve high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of reduced pyridine derivatives.
Substitution: The bromine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while substitution could introduce various functional groups at the 5-position.
Applications De Recherche Scientifique
3-Amino-5-bromo-1-(2,2-difluoroethyl)-1,4-dihydropyridin-4-one may have applications in various fields:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Could be explored for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 3-Amino-5-bromo-1-(2,2-difluoroethyl)-1,4-dihydropyridin-4-one would depend on its specific biological or chemical activity. It might interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-1,4-dihydropyridin-4-one: Lacks the bromine and difluoroethyl groups.
5-Bromo-1,4-dihydropyridin-4-one: Lacks the amino and difluoroethyl groups.
1-(2,2-Difluoroethyl)-1,4-dihydropyridin-4-one: Lacks the amino and bromine groups.
Uniqueness
The presence of the amino, bromine, and difluoroethyl groups in 3-Amino-5-bromo-1-(2,2-difluoroethyl)-1,4-dihydropyridin-4-one makes it unique compared to other similar compounds. These functional groups can significantly influence its chemical reactivity and biological activity, potentially leading to unique applications and properties.
Propriétés
Formule moléculaire |
C7H7BrF2N2O |
|---|---|
Poids moléculaire |
253.04 g/mol |
Nom IUPAC |
3-amino-5-bromo-1-(2,2-difluoroethyl)pyridin-4-one |
InChI |
InChI=1S/C7H7BrF2N2O/c8-4-1-12(3-6(9)10)2-5(11)7(4)13/h1-2,6H,3,11H2 |
Clé InChI |
VEPORBUPIDPQEW-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=O)C(=CN1CC(F)F)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


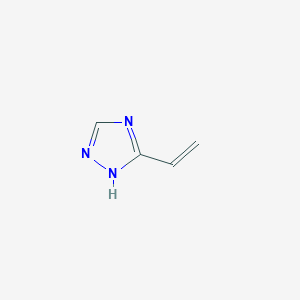

![2-({[4-(Methylsulfanyl)phenyl]methyl}amino)propan-1-ol](/img/structure/B13075029.png)
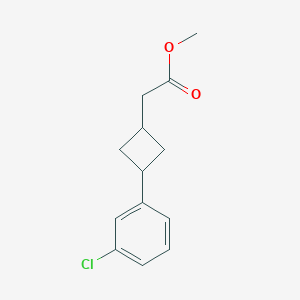
![1-[(1,2,5-Thiadiazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13075047.png)

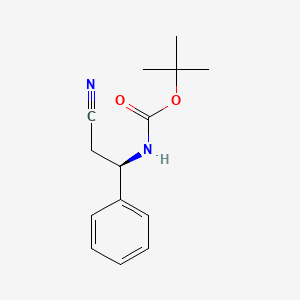

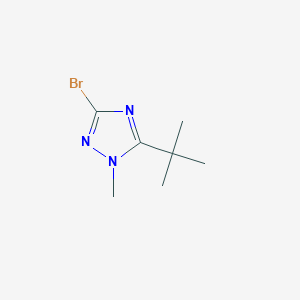

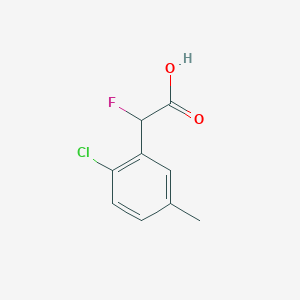
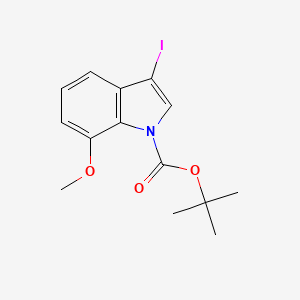
![Pyrrolo[2,3-g]indazole-7,8-dione](/img/structure/B13075086.png)
